Manganese silicate

Vue d'ensemble

Description

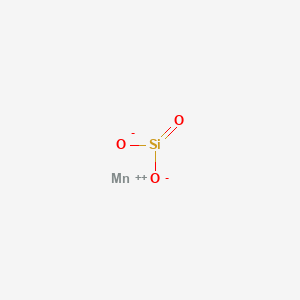

Manganese silicate is a chemical compound composed of manganese, silicon, and oxygen, with the chemical formula MnSiO3. It is commonly found in nature as the mineral rhodonite. This compound is known for its unique properties, including its role in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese silicate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of manganese chloride (MnCl2) with sodium silicate (Na2SiO3) under hydrothermal conditions. The reaction typically occurs at elevated temperatures (around 150°C) and pressures, resulting in the formation of this compound microspheres .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of manganese ore processing. The reduction of manganese ore in the presence of silicon dioxide (SiO2) at high temperatures (1400°C to 1550°C) leads to the formation of this compound. This process is commonly used in the production of ferromanganese alloys .

Analyse Des Réactions Chimiques

Types of Reactions: Manganese silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

- Oxidation: Manganese dioxide (MnO2) and silicon dioxide (SiO2)

- Reduction: Manganese metal and silicon monoxide (SiO)

- Substitution: Mixed metal silicates

Applications De Recherche Scientifique

Manganese silicate has a wide range of applications in scientific research and industry:

Chemistry:

- Used as a catalyst in various chemical reactions, including oxidation and reduction processes .

- Employed in the synthesis of advanced materials, such as manganese-based nanoparticles .

Biology and Medicine:

- Manganese-based nanoparticles, including this compound, are explored for their potential in biomedical applications, such as drug delivery and imaging .

Industry:

Mécanisme D'action

The mechanism of action of manganese silicate in various applications is primarily based on its chemical reactivity and structural properties. In catalytic processes, this compound acts as a catalyst by providing active sites for chemical reactions. In biomedical applications, manganese-based nanoparticles, including this compound, interact with biological molecules and cells, facilitating drug delivery and imaging .

Comparaison Avec Des Composés Similaires

Manganese silicate can be compared with other similar compounds, such as:

Magnesium silicate (MgSiO3): Unlike this compound, magnesium silicate is commonly used as an antacid and in cosmetic products.

Calcium silicate (CaSiO3): Calcium silicate is widely used in construction materials and as an industrial absorbent.

Iron silicate (FeSiO3): Iron silicate is used in the production of iron-based alloys and as a catalyst in various chemical reactions.

Uniqueness of this compound: this compound stands out due to its unique combination of chemical reactivity and structural properties, making it valuable in both industrial and scientific applications. Its ability to act as a catalyst and its potential in biomedical applications highlight its versatility and importance .

Activité Biologique

Manganese silicate is a compound that combines manganese with silicate, often found in various forms such as this compound nanospheres. This compound has garnered attention for its potential biological activities, particularly in medical and environmental applications. Understanding its biological activity is crucial for leveraging its benefits while mitigating any associated risks.

Cytotoxicity and Cellular Mechanisms

Research indicates that this compound exhibits both cytotoxic and protective properties depending on its form and concentration. For instance, studies on manganese nanoparticles (Mn NPs) have shown that they can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in various cell lines, including PC-12 cells, which are dopaminergic neurons . The cytotoxic effects were observed to be dose-dependent, with higher concentrations resulting in greater cell viability reduction.

Key Findings:

- Oxidative Stress : Mn NPs significantly increased ROS levels, indicating a strong oxidative stress response.

- Gene Expression : Treatment with manganese compounds led to an upregulation of pro-apoptotic genes (e.g., p53, bax) and downregulation of anti-apoptotic genes (e.g., bcl-2), suggesting a shift towards apoptosis .

- Cell Viability : In vitro assays demonstrated that Mn NPs decreased cell viability in a dose-dependent manner, with notable morphological changes observed under microscopy .

Wound Healing and Tissue Regeneration

This compound has been studied for its role in promoting wound healing. A study involving glucose oxidase-loaded this compound nanospheres incorporated into hydrogels showed enhanced migration of keratinocytes and improved epithelialization of wound beds. This effect was attributed to the release of manganese ions, which elevated the expression of integrins α3 and β1, crucial for cell adhesion and migration .

Case Studies:

- Hydrogel Applications : The incorporation of this compound into alginate hydrogels facilitated tumor starvation therapy while promoting skin tissue regeneration through enhanced cellular activity .

- Animal Studies : In vivo studies indicated that this compound nanocomposites could inhibit tumor growth significantly compared to controls, suggesting their potential as therapeutic agents in cancer treatment .

Antioxidant Properties

Interestingly, this compound exhibits both pro-oxidative and antioxidative characteristics. It has been shown to scavenge ROS at lower concentrations while exhibiting oxidase-like activity at higher concentrations. This duality suggests a complex interaction where this compound can protect cells from oxidative damage under certain conditions but may also contribute to oxidative stress under others .

Comparative Analysis of this compound Forms

| Form of this compound | Biological Activity | Cytotoxicity Level | Applications |

|---|---|---|---|

| Manganese NPs | Induces oxidative stress; promotes apoptosis | High | Cancer therapy; wound healing |

| This compound Hydrogels | Enhances keratinocyte migration; supports healing | Moderate | Tissue regeneration; drug delivery systems |

| Manganese Oxide | Exhibits antioxidant properties at low doses | Variable | Antioxidant therapies; industrial applications |

Propriétés

IUPAC Name |

dioxido(oxo)silane;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTZLJPZXLHCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929107 | |

| Record name | Manganese(2+) oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.021 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7759-00-4, 13568-32-6 | |

| Record name | Manganese silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(2+) silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5ZUV8923 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.